2-[3-(2-Methylphenoxy)propylamino]ethanol;oxalic acid
Description
2-[3-(2-Methylphenoxy)propylamino]ethanol; oxalic acid is a chemical compound that combines an amine and an alcohol functional group with an oxalic acid moiety. This compound is often used in various chemical reactions and has applications in different scientific fields.
Properties
IUPAC Name |
2-[3-(2-methylphenoxy)propylamino]ethanol;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2.C2H2O4/c1-11-5-2-3-6-12(11)15-10-4-7-13-8-9-14;3-1(4)2(5)6/h2-3,5-6,13-14H,4,7-10H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWBATGLXGRKFRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCCNCCO.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-Methylphenoxy)propylamino]ethanol typically involves the reaction of 2-methylphenol with 3-chloropropylamine to form 2-[3-(2-Methylphenoxy)propylamino]. This intermediate is then reacted with ethylene oxide to produce 2-[3-(2-Methylphenoxy)propylamino]ethanol. The final step involves the reaction of this compound with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in reactors with controlled temperature and pressure conditions to ensure high yield and purity. The final product is then purified using crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-Methylphenoxy)propylamino]ethanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a simpler amine or alcohol.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces simpler amines or alcohols.
Substitution: Produces substituted amines or ethers.
Scientific Research Applications
2-[3-(2-Methylphenoxy)propylamino]ethanol; oxalic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on biological systems and as a building block for bioactive molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[3-(2-Methylphenoxy)propylamino]ethanol involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biological pathways by binding to specific sites, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(3-Methylphenoxy)propylamino]ethanol
- 2-[3-(4-Ethoxyphenoxy)propylamino]ethanol
- 2-(Propylamino)ethanol
Uniqueness
2-[3-(2-Methylphenoxy)propylamino]ethanol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an amine and alcohol functional group with an oxalic acid moiety makes it versatile for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
